1-(6-Chloro-2-ethyl-2,3-dihydro-4H-1,4-benzoxazin-4-YL)-2-butyn-1-one
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Overview
Description
1-(6-Chloro-2-ethyl-2,3-dihydro-4H-1,4-benzoxazin-4-YL)-2-butyn-1-one is a synthetic organic compound that belongs to the benzoxazine family It is characterized by the presence of a chloro-substituted benzoxazine ring fused with a butynone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chloro-2-ethyl-2,3-dihydro-4H-1,4-benzoxazin-4-YL)-2-butyn-1-one typically involves the following steps:
Formation of the Benzoxazine Ring: The benzoxazine ring can be synthesized through the condensation of 2-aminophenol with an appropriate aldehyde or ketone, followed by cyclization.
Introduction of the Chloro and Ethyl Groups: Chlorination and ethylation reactions are carried out to introduce the chloro and ethyl substituents on the benzoxazine ring.
Attachment of the Butynone Moiety: The final step involves the coupling of the benzoxazine intermediate with a butynone derivative under suitable reaction conditions, such as the use of a palladium catalyst in a cross-coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Chloro-2-ethyl-2,3-dihydro-4H-1,4-benzoxazin-4-YL)-2-butyn-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzoxazine derivatives.
Scientific Research Applications
1-(6-Chloro-2-ethyl-2,3-dihydro-4H-1,4-benzoxazin-4-YL)-2-butyn-1-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 1-(6-Chloro-2-ethyl-2,3-dihydro-4H-1,4-benzoxazin-4-YL)-2-butyn-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
- 1-(6-Chloro-2-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-YL)-2-butyn-1-one
- 1-(6-Chloro-2-ethyl-2,3-dihydro-4H-1,4-benzoxazin-4-YL)-2-propyn-1-one
Comparison: 1-(6-Chloro-2-ethyl-2,3-dihydro-4H-1,4-benzoxazin-4-YL)-2-butyn-1-one is unique due to the presence of the butynone moiety, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C14H14ClNO2 |
---|---|
Molecular Weight |
263.72 g/mol |
IUPAC Name |
1-(6-chloro-2-ethyl-2,3-dihydro-1,4-benzoxazin-4-yl)but-2-yn-1-one |
InChI |
InChI=1S/C14H14ClNO2/c1-3-5-14(17)16-9-11(4-2)18-13-7-6-10(15)8-12(13)16/h6-8,11H,4,9H2,1-2H3 |
InChI Key |
WPJXGDCRORHKDE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CN(C2=C(O1)C=CC(=C2)Cl)C(=O)C#CC |
Origin of Product |
United States |
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